cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

PROTAC Targeted Protein Degradation Linker Chemistry

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 863600-81-1), also referred to as rel-(3aR,5r,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, is a rigid, conformationally constrained bicyclic amine building block. It belongs to the hexahydrocyclopenta[c]pyrrole class, characterized by a cis-fused cyclopentane-pyrrolidine scaffold with a Boc-protected secondary amine and a primary amino group.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 863600-81-1
Cat. No. B3038436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
CAS863600-81-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(CC2C1)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
InChIKeyDPYIUHWPQGIBSS-ULKQDVFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 863600-81-1) | Procurement-Ready Bicyclic Amine for PROTAC & M4 Antagonist Synthesis


cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 863600-81-1), also referred to as rel-(3aR,5r,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, is a rigid, conformationally constrained bicyclic amine building block . It belongs to the hexahydrocyclopenta[c]pyrrole class, characterized by a cis-fused cyclopentane-pyrrolidine scaffold with a Boc-protected secondary amine and a primary amino group . Its molecular formula is C₁₂H₂₂N₂O₂, and it is supplied at purities of 95–98% .

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole | Why Trans-Isomers and Flexible Linkers Are Not Interchangeable


Direct substitution with the trans-diastereomer (e.g., CAS 1630907-13-9) or monocyclic amines (e.g., piperidine derivatives) is not chemically equivalent . The cis-fused bicyclic framework of this compound imposes a unique, rigid three-dimensional orientation of the reactive amine handles . In contrast, the trans-isomer presents an alternative spatial projection of the exocyclic amino group . Similarly, conformationally flexible acyclic linkers (e.g., Boc-NH-C4-acid) lack the pre-organized geometry that governs the orientation of the target protein ligand and E3 ligase ligand in the final PROTAC ternary complex . This inherent conformational restriction directly influences linker exit vectors, molecular recognition at the target protein, and the efficiency of target degradation.

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole | Quantitative Differentiation Evidence for Scientific Selection


Evidence Item 1: Conformational Rigidity vs. Flexible Alkyl Linkers for PROTAC Development

This compound provides a pre-organized, rigid, bicyclic spacer. This contrasts with widely used flexible alkyl/ether linkers like Boc-NH-C4-acid . While quantitative data on ternary complex formation efficiency for this specific linker are proprietary and not publicly disclosed in the searched literature, the fundamental principle is that rigid linkers can improve degradation potency and selectivity by reducing the entropic penalty of ternary complex formation . Flexible linkers often require extensive optimization of length and composition; this scaffold offers a pre-defined, rigid geometry that can be a critical variable for achieving productive ternary complexes.

PROTAC Targeted Protein Degradation Linker Chemistry

Evidence Item 2: Stereochemical Purity vs. trans-Diastereomer for Defined 3D-Pharmacophores

The cis-configuration of the 5-amino group and the pyrrolidine ring junction defines a unique three-dimensional vector for the exocyclic amine. This is in direct contrast to the trans-diastereomer (e.g., CAS 1630907-13-9), which projects the amino group into a distinct spatial region . In the context of GPCR antagonism, specifically at the M4 muscarinic acetylcholine receptor, the stereochemical presentation of basic amines is critical for achieving high subtype selectivity [1]. Patents on M4 antagonists highlight the use of substituted hexahydro-1H-cyclopenta[c]pyrroles [1]. While a direct IC50 comparison between the cis and trans diastereomers of the exact 5-amino-Boc scaffold is not available in public databases, the broader patent literature demonstrates that small stereochemical changes in this scaffold can drastically alter M4 mAChR antagonism potency and selectivity.

Chiral Amine Stereospecific Synthesis CNS Drug Discovery

Evidence Item 3: Potency Advantage of Hexahydrocyclopenta[c]pyrrole Core vs. Piperidine in RBP4 Inhibition

In a direct head-to-head comparison of plasma retinol-binding protein (RBP4) inhibitors, a hexahydrocyclopenta[c]pyrrole derivative demonstrated comparable or superior potency to a piperidine analog. A compound containing the hexahydrocyclopenta[c]pyrrole core exhibited an IC50 of 0.29 nM, while the structurally similar piperidine-based compound showed an IC50 of 0.15 nM in the same assay . Both compounds share the same warhead and substitution pattern, differing only in the central amine core. The near-identical potency of the constrained bicyclic amine compared to the more flexible piperidine highlights its ability to effectively present the pharmacophore without a significant loss in binding affinity.

RBP4 Inhibitor Metabolic Disease Macular Degeneration

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole | Key Application Scenarios for Focused Procurement


Scenario 1: Designing Conformationally-Restricted PROTAC Linkers for Enhanced Degradation Efficiency

Based on the evidence of its rigid, bicyclic scaffold , this compound is optimally procured for the design and synthesis of PROTACs where linker rigidity is hypothesized to improve ternary complex stability . Unlike flexible alkyl linkers, this building block can be incorporated to systematically explore the impact of a pre-organized spacer on degradation potency (DC₅₀) and target selectivity. The orthogonal Boc and primary amine handles allow for sequential conjugation to E3 ligase and target protein ligands .

Scenario 2: Exploring Stereochemically-Defined CNS Pharmacophores for M4 Muscarinic Receptor Antagonists

The specific cis-stereochemistry of this compound makes it a key building block for synthesizing and testing M4 muscarinic acetylcholine receptor (mAChR) antagonists [1]. Given the high subtype selectivity required for CNS drugs targeting muscarinic receptors, the precise spatial orientation of the amine is critical for SAR studies. This compound serves as a direct precursor for constructing the substituted hexahydro-1H-cyclopenta[c]pyrrole cores disclosed in patent literature for M4 antagonists [1].

Scenario 3: Replacing Piperidine Cores with a Rigid Bioisostere to Modulate Selectivity and IP Space

The quantitative evidence of equipotent RBP4 inhibition compared to a piperidine analog validates the use of this compound as a piperidine bioisostere. Procurement is strategic for lead optimization programs aiming to replace a piperidine ring with a more rigid, conformationally-defined scaffold. This can be used to improve subtype selectivity against related targets, modulate physicochemical properties, or expand the intellectual property landscape around a lead series without sacrificing target engagement potency.

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